molecular formula C8H17NO B6283190 [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol CAS No. 1360799-83-2

[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol

Cat. No. B6283190
CAS RN: 1360799-83-2
M. Wt: 143.2
InChI Key:
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Description

[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol (also known as 3-pyrrolidin-1-ylpropan-2-ol, or 3-P2P) is a synthetic compound that is used in a variety of scientific and laboratory research applications. It is a chiral alcohol that is a derivative of pyrrolidine, a cyclic amine that is commonly found in alkaloid compounds. 3-P2P has been found to have a variety of biochemical and physiological effects, and has been studied extensively in recent years.

Scientific Research Applications

3-P2P has a variety of scientific research applications, including the study of enzyme inhibition, drug metabolism, and the study of chemical and biological processes. It has also been used in the study of drug-receptor interactions, as well as the study of the effects of drugs on the brain and nervous system. Additionally, 3-P2P has been used in the study of metabolic pathways, as well as in the investigation of new drugs and drug targets.

Mechanism of Action

The exact mechanism of action of 3-P2P is not yet fully understood. However, it is believed that 3-P2P binds to certain enzymes, such as cytochrome P450, and inhibits their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, depending on the specific enzyme that is inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-P2P are largely dependent on the specific enzyme that is inhibited. In general, 3-P2P has been found to inhibit the activity of enzymes involved in drug metabolism, as well as enzymes involved in the synthesis of neurotransmitters. This can lead to a variety of effects, including increased drug concentrations in the body, increased levels of neurotransmitters, and increased levels of hormones.

Advantages and Limitations for Lab Experiments

The use of 3-P2P in laboratory experiments has a number of advantages and limitations. One advantage is that 3-P2P is a relatively inexpensive compound, making it a cost-effective option for research. Additionally, 3-P2P is a stable compound, meaning that it can be stored for long periods of time without significant degradation. However, 3-P2P is a relatively new compound, and as such, there is still much to learn about its effects and applications. Additionally, 3-P2P can have adverse effects on certain enzymes, and thus should be used with caution in laboratory experiments.

Future Directions

Given the recent interest in 3-P2P, there are a number of potential future directions for research. One potential area of research is the development of more efficient synthesis methods for 3-P2P. Additionally, further research into the biochemical and physiological effects of 3-P2P could provide insight into its potential applications. Finally, more research into the potential adverse effects of 3-P2P could lead to the development of safer and more effective laboratory protocols.

Synthesis Methods

3-P2P can be synthesized through a variety of methods, including the use of pyrrolidine and propan-2-ol. The most common method involves the reaction of pyrrolidine with propan-2-ol in the presence of a suitable catalyst. This reaction produces a mixture of 3-P2P and other byproducts, which can then be separated and purified using chromatographic techniques. Other methods for the synthesis of 3-P2P include the use of pyrrolidine in combination with other reagents such as alkyl halides or alcohols.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol' involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-propanol", "3-pyrrolidinone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 2-propanol to 2-propanolamine", "2-propanol is reacted with 3-pyrrolidinone in the presence of sodium borohydride as a reducing agent to form 2-propanolamine.", "Step 2: Protection of 2-propanolamine", "2-propanolamine is protected with acetic anhydride to form N-acetyl-2-propanolamine.", "Step 3: Reduction of N-acetyl-2-propanolamine", "N-acetyl-2-propanolamine is reduced with sodium borohydride to form N-acetyl-2-propanolamine alcohol.", "Step 4: Conversion of N-acetyl-2-propanolamine alcohol to [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol", "N-acetyl-2-propanolamine alcohol is reacted with hydrochloric acid and sodium hydroxide to form the corresponding hydrochloride salt.", "The hydrochloride salt is then reacted with methanol and sodium hydroxide to form the corresponding methoxide salt.", "Finally, the methoxide salt is reacted with ethyl acetate and sodium acetate to form the desired product '[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol'." ] }

CAS RN

1360799-83-2

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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